Na⁺,K⁺-ATPase I₅₀ Potency Order: Digitoxigenin-Galactose vs Aglycone and Other Monoglycosides (Hog Kidney Enzyme)
Digitoxigenin β-D-galactoside (6) exhibits an I₅₀ = 6.45 × 10⁻⁸ M against hog kidney Na⁺,K⁺-ATPase, which represents a 1.81-fold greater inhibitory potency than the aglycone digitoxigenin (I₅₀ = 1.17 × 10⁻⁷ M) and a 1.45-fold greater potency than digitoxigenin 2′-deoxy-α-D-ribo-hexopyranoside (α-3a, I₅₀ = 9.33 × 10⁻⁸ M). All glycosides bearing an equatorial 4′-OH (including the galactoside) were more active than those with an axial 4′-OH. The data directly attribute the potency advantage of digitoxigenin-galactose to the equatorial 4′-OH conformation characteristic of β-D-galactose [1].
| Evidence Dimension | Na⁺,K⁺-ATPase I₅₀ (M) |
|---|---|
| Target Compound Data | 6.45 × 10⁻⁸ M (I₅₀) |
| Comparator Or Baseline | Digitoxigenin (aglycone): 1.17 × 10⁻⁷ M; Digitoxigenin 2′-deoxy-α-D-ribo-hexopyranoside (α-3a): 9.33 × 10⁻⁸ M |
| Quantified Difference | 1.81-fold more potent than aglycone; 1.45-fold more potent than α-3a analog |
| Conditions | Hog kidney Na⁺,K⁺-ATPase preparation; enzyme inhibition assay |
Why This Matters
This quantifiable potency differential against two structurally defined comparators in the same assay system establishes digitoxigenin-galactose as a measurably superior inhibitor among neutral-sugar digitoxigenin monoglycosides, directly informing compound selection for receptor binding studies.
- [1] Fullerton DS, Kihara M, Deffo T, Kitatsuji E, Ahmed K, Simat B, From AH, Rohrer DC. Cardiac glycosides. 1. A systematic study of digitoxigenin D-glycosides. J Med Chem. 1984 Mar;27(3):256-61. PMID: 6321733. View Source
